molecular formula C15H17O4P B14324155 Dimethyl [(3-phenoxyphenyl)methyl]phosphonate CAS No. 110130-37-5

Dimethyl [(3-phenoxyphenyl)methyl]phosphonate

Cat. No.: B14324155
CAS No.: 110130-37-5
M. Wt: 292.27 g/mol
InChI Key: QYEQLSQHAPGURC-UHFFFAOYSA-N
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Description

Dimethyl [(3-phenoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(3-phenoxyphenyl)methyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with a suitable halide, such as 3-phenoxybenzyl chloride, under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3-phenoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl [(3-phenoxyphenyl)methyl]phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl [(3-phenoxyphenyl)methyl]phosphonate involves its

Properties

CAS No.

110130-37-5

Molecular Formula

C15H17O4P

Molecular Weight

292.27 g/mol

IUPAC Name

1-(dimethoxyphosphorylmethyl)-3-phenoxybenzene

InChI

InChI=1S/C15H17O4P/c1-17-20(16,18-2)12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

QYEQLSQHAPGURC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC(=CC=C1)OC2=CC=CC=C2)OC

Origin of Product

United States

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